Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
Brand Name: Vulcanchem
CAS No.: 396730-05-5
VCID: VC8170169
InChI: InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate

CAS No.: 396730-05-5

Cat. No.: VC8170169

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate - 396730-05-5

Specification

CAS No. 396730-05-5
Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name 2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1
Standard InChI Key BEIPCYKSYYZEJH-ZIAGYGMSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a pyrrolidine-based compound with the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . The IUPAC name, 2-benzyl 1-(tert-butyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, reflects its dual ester functionalization and stereochemical configuration . Key structural attributes include:

  • A pyrrolidine ring with a hydroxyl group at the 4-position (R-configuration).

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

  • A benzyl ester at the 2-carboxyl position.

The compound’s stereochemistry is critical for its biological activity and synthetic utility. X-ray crystallography and NMR studies confirm the (2R,4R) configuration, which preorganizes the molecule for specific interactions in peptide backbones and enzyme active sites .

Synthesis and Stereoselective Preparation

Catalytic Enantioselective Synthesis

The synthesis of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate typically begins with N-Boc-4-hydroxyproline derivatives. A pivotal method involves phase-transfer catalysis (PTC) using chinchonidine-derived catalysts to achieve high enantiomeric excess (>95% ee) . Key steps include:

  • Double Allylic Alkylation: Reaction of glycine-derived imines with bis-electrophiles (e.g., 3-bromo-2-(bromomethyl)-1-propene) under PTC conditions .

  • Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in dichloromethane .

  • Benzyl Esterification: Coupling with benzyl bromide in the presence of cesium carbonate .

Table 1: Optimized Synthesis Conditions

StepReagents/ConditionsYieldReference
Allylic Alkylation3-Bromo-2-(bromomethyl)-1-propene, PTC, KOH85%
Boc Protection(Boc)₂O, DMAP, Et₃N, CH₂Cl₂90%
Benzyl EsterificationBenzyl bromide, Cs₂CO₃, DMF79%

Alternative Routes

  • Hydroxyproline Modification: Appel reaction of N-Boc-4-hydroxyproline benzyl ester with carbon tetrachloride and triphenylphosphine yields 4-chloro derivatives, which can be further functionalized .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures provides enantiopure material, though this method is less common .

Applications in Medicinal Chemistry and Drug Development

Antiviral Agent Synthesis

This compound is a key intermediate in the industrial synthesis of ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . The 4-hydroxy-D-prolinate moiety enhances binding affinity to viral proteases by inducing a Cγ-exo ring pucker, which stabilizes the triple-helical structure of collagen-mimetic peptides .

Peptide Backbone Modification

Incorporating Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate into peptides confers:

  • Conformational Rigidity: The hydroxyl group participates in hydrogen bonding, stabilizing β-turn and polyproline II (PPII) helices .

  • Resistance to Proteolysis: The Boc group shields the amine from enzymatic degradation, improving pharmacokinetics .

Table 2: Biological Activity of Derived Peptides

ApplicationTargetEffectReference
Antiviral TherapyHCV NS5AEC₅₀ = 1.2 nM
Collagen MimeticsECM StabilityTm = 52°C (vs. 36°C for Hyp-Pro)
Enzyme InhibitorsProlyl HydroxylasesIC₅₀ = 0.8 μM

Future Directions and Research Gaps

  • Continuous Flow Synthesis: Adapting existing batch protocols to flow chemistry could enhance scalability and safety .

  • Novel Functionalization: Exploring photoredox or electrochemical methods to introduce fluorinated or azido groups at the 4-position .

  • Biological Profiling: Systematic studies on the compound’s pharmacokinetics and toxicity are needed to expand its therapeutic applications .

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